4-Chlorophenylguanidine carbonate

Description

Overview of Guanidine (B92328) Derivatives in Medicinal Chemistry

Guanidine, a nitrogen-rich organic compound, and its derivatives are of significant interest in medicinal chemistry due to their wide array of biological activities. nih.gov The guanidinium (B1211019) group, which is protonated at physiological pH, allows these molecules to interact with biological targets such as enzymes and ion channels through hydrogen bonding. This has led to the development of numerous guanidine-containing drugs for various therapeutic areas.

Historically, guanidine derivatives have been instrumental in the treatment of hypertension and have been explored for their antihyperglycemic effects. mdpi.com More recently, research has expanded to investigate their potential as anticancer, antimicrobial, antiviral, and antifungal agents. nih.gov The versatility of the guanidine scaffold allows for structural modifications that can fine-tune the biological activity and properties of the resulting compounds. mdpi.com

Significance of Substituted Phenylguanidines as Chemical Scaffolds

Substituted phenylguanidines represent a crucial subclass of guanidine derivatives, serving as versatile chemical scaffolds in drug discovery and development. A chemical scaffold is a core structure of a molecule to which various functional groups can be attached to create a library of related compounds. This approach, often referred to as scaffold hopping, is a key strategy in medicinal chemistry to identify new lead compounds with improved properties. wiley-vch.de

The phenyl ring in substituted phenylguanidines provides a rigid framework that can be readily modified with different substituents to alter the molecule's size, shape, and electronic properties. This allows for the systematic exploration of structure-activity relationships (SAR), which is fundamental to optimizing a drug candidate's potency and selectivity. nih.gov The ability to introduce a variety of substituents onto the phenyl ring enables chemists to design molecules that can precisely fit into the binding pockets of biological targets.

Research Context and Relevance of 4-Chlorophenylguanidine Carbonate

Within the family of substituted phenylguanidines, this compound is a notable compound. The presence of a chlorine atom at the para-position of the phenyl ring influences the compound's electronic properties and can impact its reactivity and biological interactions. This specific substitution pattern makes it a valuable intermediate in the synthesis of various target molecules.

For instance, N-(4-Chlorophenyl)guanidine, the free base form, is used as a reagent in the synthesis of pyrimidine (B1678525) derivatives which have been investigated as potential cancer treatments. chemicalbook.com The carbonate salt form provides a stable and easy-to-handle source of the 4-chlorophenylguanidine moiety for various chemical reactions. Its primary role in contemporary research is as a building block, allowing for the introduction of the 4-chlorophenylguanidino group into larger, more complex molecular architectures. This enables the exploration of new chemical space in the quest for novel therapeutic agents and functional materials.

| Property | Value |

| IUPAC Name | 2-(4-chlorophenyl)guanidine;carbonic acid |

| CAS Number | 61705-88-2 |

| Molecular Formula | C₈H₁₀ClN₃O₃ |

| Synonyms | 1-(4-Chlorophenyl)guanidine carbonate |

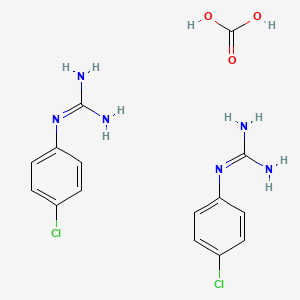

Structure

3D Structure of Parent

Properties

IUPAC Name |

carbonic acid;2-(4-chlorophenyl)guanidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C7H8ClN3.CH2O3/c2*8-5-1-3-6(4-2-5)11-7(9)10;2-1(3)4/h2*1-4H,(H4,9,10,11);(H2,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOIHQSHQPCRCIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N=C(N)N)Cl.C1=CC(=CC=C1N=C(N)N)Cl.C(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18Cl2N6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20374033 | |

| Record name | 4-CHLOROPHENYLGUANIDINE CARBONATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20374033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

401.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61705-88-2 | |

| Record name | 4-CHLOROPHENYLGUANIDINE CARBONATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20374033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 61705-88-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Pharmacological and Biological Research of 4 Chlorophenylguanidine Carbonate and Its Analogs

Anticancer Research and Target Modulation

The guanidine (B92328) moiety is a significant pharmacophore in medicinal chemistry, and its derivatives have been extensively studied for a range of biological activities, including anticancer properties. nih.govtandfonline.com While direct and comprehensive research on 4-Chlorophenylguanidine carbonate is limited in publicly available literature, studies on its structural analogs provide valuable insights into its potential mechanisms of action against cancer. The primary focus of this research area has been on the ability of guanidine-containing compounds to interact with crucial cellular components, including DNA, and to interfere with pathways essential for tumor cell survival and proliferation. nih.govresearchgate.net

DNA Repair Pathway Inhibition

A key strategy in cancer therapy is the inhibition of DNA repair pathways, which can enhance the efficacy of DNA-damaging agents and induce synthetic lethality in cancer cells with specific genetic vulnerabilities. Guanidine derivatives have emerged as a class of compounds with the potential to disrupt these critical cellular maintenance processes. nih.govulpgc.es

DNA Polymerase β (Polβ) is a critical enzyme in the Base Excision Repair (BER) pathway, responsible for filling single-nucleotide gaps in DNA. nih.gov The upregulation of Polβ has been observed in several types of cancer and is associated with increased resistance to certain anticancer drugs. nih.gov Consequently, the development of Polβ inhibitors is a promising avenue for cancer chemotherapy. nih.gov

In this context, researchers have designed and synthesized novel guanidine derivatives as potential inhibitors of Polβ. For instance, a series of benzodithiazinedioxide-guanidine derivatives were developed and evaluated for their anticancer potential. nih.gov These compounds were designed to target Polβ, and their activity was assessed, providing a framework for understanding how guanidine-based molecules might interact with this key DNA repair enzyme. nih.gov

The Base Excision Repair (BER) pathway is essential for correcting DNA damage from endogenous and exogenous sources, including single-strand breaks and base lesions. nih.gov The inhibition of key components of this pathway, such as Polβ, can lead to the accumulation of DNA damage and trigger cell death in cancer cells. nih.gov

Guanidine derivatives have been shown to induce DNA damage and apoptosis in cancer cells, suggesting a potential role in disrupting DNA repair mechanisms. nih.gov For example, studies on guanidine-chalcone hybrids have demonstrated their ability to induce cleavage of poly(ADP-ribose) polymerase (PARP), an enzyme critically involved in DNA repair, which is considered a hallmark of apoptosis. nih.govulpgc.es This indicates that some guanidine analogs can interfere with cellular processes closely linked to the BER pathway, leading to cancer cell death. nih.govulpgc.es Phenylglyoxal, a guanidine-reactive agent, has also been shown to induce DNA damage, further supporting the potential for guanidine-targeting compounds to disrupt DNA integrity and repair. capes.gov.br

Antiproliferative Activity in Cancer Cell Lines

A crucial aspect of anticancer drug discovery is the evaluation of a compound's ability to inhibit the growth of cancer cells. Human breast adenocarcinoma cell lines, such as MCF-7 and MDA-MB-231, are standard models for these assessments, representing different subtypes of breast cancer.

The antiproliferative effects of various guanidine derivatives have been tested against human breast cancer cell lines. In a study focused on benzodithiazinedioxide-guanidine analogs, their cytotoxic potential was evaluated in both MCF-7 and MDA-MB-231 cells. nih.gov This research provides valuable data on the structure-activity relationships of these compounds and their efficacy in inhibiting the proliferation of these specific cancer cell lines. nih.gov

Another study on pyridazin-3(2H)-one-based guanidine derivatives also included antiproliferative screening against the MCF-7 cell line. acs.org While most compounds in this particular series showed modest inhibition, a diaryl monoguanidinium derivative exhibited a more significant reduction in cell viability. acs.org Research on other guanidine analogs has also demonstrated their cytotoxic effects on MCF-7 cells. researchgate.net A bioluminescence imaging study utilized 4-chlorophenylguanidine hydrochloride as a urokinase-type plasminogen activator (uPA) inhibitor in MDA-MB-231 cells to investigate the role of uPA in tumors. acs.org

Table 1: Antiproliferative Activity of Selected Guanidine Analogs in Breast Cancer Cell Lines

| Compound Series | Cell Line | Compound | IC50 (µM) | Reference |

|---|---|---|---|---|

| Benzodithiazinedioxide-guanidine | MCF-7 | 10e | Not specified (Significant γH2AX expression at 2.0 µM) | nih.gov |

| Benzodithiazinedioxide-guanidine | MCF-7 | 10q | Not specified (Significant γH2AX expression at 2.0 µM) | nih.gov |

Note: IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro. Data for specific IC50 values for all compounds were not available in the cited literature.

An ideal anticancer agent should exhibit selective toxicity towards cancer cells while sparing normal, healthy cells. This reduces the side effects of chemotherapy and improves the therapeutic window. Some studies on guanidine derivatives have included assessments of their cytotoxicity in normal cell lines to determine their selectivity.

For instance, research on guanidine-chalcone hybrids revealed that the most potent compounds exhibited low cytotoxicity against quiescent or proliferating human peripheral blood mononuclear cells, suggesting a degree of selectivity for cancer cells. nih.gov This is a critical aspect of preclinical evaluation, as it provides an early indication of a compound's potential for safe and effective use in a therapeutic setting.

Synergistic Effects with Established Chemotherapeutic Agents

The concept of combining therapeutic agents to achieve a synergistic effect—an outcome greater than the sum of the individual effects—is a cornerstone of modern cancer therapy. mdpi.comresearchgate.net Research into guanidine-containing compounds suggests a potential role in such combination strategies. The guanidine group can be leveraged to enhance the efficacy of existing anticancer drugs through various mechanisms.

Several chemotherapeutic agents, including doxorubicin, platinum complexes, and dacarbazine, have been combined with guanidine compounds, demonstrating a synergistic ability to restrain different types of cancers. nih.gov One strategy involves using the guanidine moiety to improve the delivery of a drug complex into cancer cells. nih.gov For instance, the combination of guanidine carbonate with curcumin, a natural compound with known anticancer properties, has been explored using nanocarrier systems to induce cell death in breast cancer cells. nih.gov The guanidine component is thought to facilitate interaction with DNA and increase the hydrophilicity of the complex, contributing to its cytotoxic effects. nih.gov

Enzyme Inhibitory Profiles

The positively charged guanidinium (B1211019) group is an effective mimic of the side chain of arginine, a key recognition motif for many enzymes. This has made guanidine derivatives attractive candidates for the development of enzyme inhibitors, particularly for proteases involved in cancer and other diseases.

Urokinase-type plasminogen activator (uPA) is a serine protease that plays a critical role in cancer progression by mediating the degradation of the extracellular matrix, which facilitates tumor cell invasion and metastasis. nih.govnih.govnih.gov Consequently, inhibiting uPA is an attractive therapeutic strategy. Arylguanidine derivatives have been identified as a class of selective uPA inhibitors. google.com

Notably, 4-chlorophenylguanidine has been recognized as one of the potent and selective synthetic uPA inhibitors. nih.govresearchgate.net Research comparing various inhibitors showed that 4-chlorophenylguanidine had a median inhibition concentration (IC₅₀) in the range of 6-7 µM. nih.govresearchgate.net While newer compounds have since surpassed this potency, it established the 4-chlorophenylguanidine scaffold as a valid starting point for uPA inhibitor design. Many potent uPA inhibitors contain a guanidine or amidine group, which forms a crucial salt bridge with the carboxylate side chain of the Asp189 residue located in the S1 binding pocket of the enzyme. nih.gov This interaction is a key determinant of their inhibitory activity.

The selectivity of these inhibitors is crucial, as they should ideally not inhibit other vital serine proteases. Some advanced uPA inhibitors show high selectivity over related enzymes like tissue-type plasminogen activator (tPA), plasmin, and trypsin. nih.govmedchemexpress.com For example, the 4-oxazolidinone (B12829736) analogue UK122 is a potent uPA inhibitor (IC₅₀ of 0.2 µM) with little to no activity against trypsin (IC₅₀ >100 µM). medchemexpress.com

| Compound | uPA IC₅₀ (µM) | Selectivity Notes | Reference |

|---|---|---|---|

| 4-Chlorophenylguanidine | 6 - 7 | Considered a potent and selective inhibitor in early studies. | nih.govresearchgate.net |

| Amiloride | 6 - 7 | A weak but selective uPA inhibitor. | nih.govgoogle.com |

| UK122 | 0.2 | >500-fold selective vs. trypsin (IC₅₀ >100 µM). | medchemexpress.com |

| B428 (benzo[b]thiophene-2-carboxamidine analog) | 0.32 | >300-fold selective vs. tPA; >1000-fold vs. plasmin. | nih.gov |

| B623 (benzo[b]thiophene-2-carboxamidine analog) | 0.07 | >300-fold selective vs. tPA; >1000-fold vs. plasmin. | nih.gov |

Trypsin is a well-known serine protease found in the digestive system, where it breaks down proteins. wikipedia.org Due to its structural and functional similarities to other medically relevant proteases like uPA, it is often used as a benchmark for assessing inhibitor selectivity. The guanidine group, mimicking arginine, is a key feature for inhibitors targeting trypsin-like enzymes. nih.govsigmaaldrich.com

Research has focused on guanidine-containing compounds as trypsin inhibitors. nih.govnih.gov For example, p-guanidinobenzoate esters act as transient inhibitors by forming a stable acyl-enzyme intermediate, with the highest potency observed against trypsin compared to other enzymes like thrombin and kallikrein. nih.gov Similarly, acyl-4-guanidinophenyl esters have been investigated as artificial substrates for trypsin-like enzymes. nih.gov The development of dual inhibitors, such as guanidinebenzoates that target both trypsin and enteropeptidase, is being explored for the treatment of metabolic syndromes. nih.gov

However, in the context of developing targeted therapies for diseases like cancer, high selectivity for the pathogenic enzyme (e.g., uPA) over ubiquitously expressed enzymes like trypsin is a critical goal. As mentioned, many potent uPA inhibitors are specifically designed and evaluated for their poor activity against trypsin to minimize potential side effects. nih.govmedchemexpress.com

The hSMG-1 kinase plays a dual role in nonsense-mediated RNA decay (NMD) and cellular stress responses, making it a potential target for cancer therapy, as its deregulation can contribute to tumor growth and resistance to chemotherapy. nih.gov Extensive screening and optimization efforts have led to the identification of potent and selective inhibitors for hSMG-1.

However, current research has primarily identified pyrimidine (B1678525) derivatives as the most effective scaffolds for hSMG-1 kinase inhibitors. nih.govresearchgate.net Structure-based optimization of these pyrimidine compounds has yielded highly selective tool compounds. nih.gov A review of the available scientific literature did not yield studies linking 4-chlorophenylguanidine or its analogs to the development of hSMG-1 inhibitors. The dominant pharmacophores in this area of research are structurally distinct from guanidine-based compounds.

Antimicrobial Efficacy Investigations

The rise of antibiotic resistance has spurred the search for new antimicrobial agents with novel mechanisms of action. nih.gov Guanidine-containing molecules have emerged as a promising class in this field, demonstrating broad-spectrum activity.

The cationic guanidinium group is central to the antibacterial activity of these compounds. It is thought to interact with and disrupt the negatively charged components of the bacterial cell membrane, leading to cell death. researchgate.net This mechanism makes it effective against a range of pathogens.

Numerous studies have demonstrated the potent antibacterial properties of synthetic guanidine derivatives. Guanidine-functionalized versions of natural products, such as betulinic, ursolic, and oleanolic acids, have shown significantly higher bacteriostatic activity against methicillin-resistant Staphylococcus aureus (MRSA) than their parent compounds, with potencies exceeding that of the clinical antibiotic vancomycin (B549263) in some cases. nih.gov Similarly, guanidines prenylated with labdanic diterpene fragments have been synthesized and shown to have effects on both Gram-positive and Gram-negative bacteria. nih.gov Polymeric guanidine derivatives have also been developed and incorporated into materials to confer antimicrobial properties. researchgate.net The broad applicability and potent activity of the guanidine scaffold continue to make it a subject of intense research in the quest for new antibiotics. researchgate.net

| Compound Type | Target Microbe | MIC (µg/mL) | Reference |

|---|---|---|---|

| Guanidinium derivative of betulinic acid (Compound 7) | Staphylococcus aureus (MRSA) | ≤ 0.25 | nih.gov |

| Guanidinium derivative of betulinic acid (Compound 7) | Cryptococcus neoformans | 0.5 | nih.gov |

| Guanidinium derivative of ursolic acid (Compound 24) | Staphylococcus aureus (MRSA) | ≤ 0.25 | nih.gov |

| Guanidinium derivative of oleanolic acid (Compound 33) | Staphylococcus aureus (MRSA) | ≤ 0.25 | nih.gov |

| Labdan-8,13(R)-epoxy-15-oyl guanidine | Candida albicans | 15.6 | nih.gov |

Immunomodulatory Potential

The immunomodulatory potential of compounds derived from 4-chlorophenylguanidine, particularly when incorporated into heterocyclic systems like pyrimidine, is an area of growing research interest. While direct studies on this compound itself are limited, the broader classes of guanidine and pyrimidine derivatives have shown a range of biological activities, including influences on the immune system. researchgate.netnih.gov Guanidine-containing compounds are recognized as a "privileged scaffold" in medicinal chemistry due to their diverse pharmacological properties. researchgate.netresearchgate.net

Immunosuppressive Activity in Pyrimidine Derivatives

The pyrimidine nucleus is a fundamental component of DNA and RNA and is found in numerous therapeutic agents. researchgate.netwjarr.com Pyrimidine derivatives are known to exhibit a wide spectrum of biological effects, including anti-inflammatory and immunomodulatory activities. researchgate.netnih.gov Some pyrimidine analogs function as inhibitors of de novo purine (B94841) or pyrimidine synthesis, pathways that are crucial for the proliferation of immune cells like T and B lymphocytes. nih.gov By inhibiting these pathways, such compounds can effectively suppress the clonal expansion of these cells, a key process in the immune response. nih.gov

While research specifically detailing the immunosuppressive activity of pyrimidine derivatives directly substituted with a 4-chlorophenylguanidine group is not extensively available, studies on related structures provide valuable insights. For instance, various pyrimidine derivatives have been synthesized and evaluated for their ability to modulate immune responses.

Table 1: Examples of Pyrimidine Derivatives and their Immunomodulatory/Anti-inflammatory Activity

| Compound/Derivative Class | Biological Activity | Key Findings |

| 2,4,6-Trisubstituted Pyrimidines | Anti-inflammatory | Showed significant activity in relevant assays. researchgate.net |

| Guanidino Pyrimidines | Varied Biological Activities | Synthesized and evaluated for activities including anthelmintic properties. nih.gov |

| Phenylaminopyrimidine-based derivatives | Kinase Inhibition | Act as inhibitors of BCR-ABL tyrosine kinase, a mechanism relevant to certain cancers with immunological aspects. nih.gov |

| Pyrimidine-sulfonamide hybrids | Anticancer | Demonstrate potent activity against various cancers, a field often linked with immunomodulation. nih.gov |

This table presents data on related pyrimidine derivatives to illustrate the potential for immunomodulatory activity within this class of compounds, in the absence of direct data for 4-Chlorophenylguanidine-substituted pyrimidines.

Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule influences its biological activity. For compounds related to 4-chlorophenylguanidine and its pyrimidine analogs, SAR studies help to identify the key molecular features responsible for their pharmacological effects. nih.gov

Impact of Substituent Variation on Biological Potency and Selectivity

The biological potency and selectivity of guanidine and pyrimidine derivatives are highly dependent on the nature and position of their substituents. In a series of aryl-2-aminobenzimidazoles, which share structural similarities with aryl-guanidines, the introduction of a chlorine atom at the ortho position of the aryl ring resulted in a significant increase in inhibitory activity against Mitogen- and Stress-Activated Kinase 1 (MSK1), a kinase involved in inflammatory responses. nih.gov This suggests that the presence and position of a halogen, such as the chlorine in a 4-chlorophenyl group, can be a critical determinant of biological activity.

For pyrimidine derivatives, substitutions at various positions on the pyrimidine ring have been shown to greatly influence their biological profiles. nih.gov For example, in a series of guanidino quinazolines and pyrimidines, flanking the pyrimidine ring with hydrophobic substituents led to significant increases in potency for inducing readthrough of premature termination codons. nih.gov

The guanidino quinazolines and pyrimidines have been noted for their ability to promote the readthrough of premature termination codons in cells with native nonsense mutations. nih.gov Furthermore, the linkage of basic, tertiary amines with aliphatic, hydrophobic substituents to the terminal guanidine nitrogen of these scaffolds has been shown to significantly increase potency. nih.gov

Table 2: Impact of Substituents on the Biological Activity of Guanidine and Pyrimidine Analogs

| Compound Series | Substituent Variation | Impact on Activity |

| Aryl-2-aminobenzimidazoles | Introduction of an ortho-chloro on the aryl ring | Significantly better inhibitory activity against MSK1. nih.gov |

| Guanidino quinazolines and pyrimidines | Addition of hydrophobic substituents flanking the pyrimidine ring | Significant potency increases. nih.gov |

| Guanidino quinazolines and pyrimidines | Linkage of basic, tertiary amines with aliphatic, hydrophobic substituents to the terminal guanidine nitrogen | Significant potency increases. nih.gov |

Pharmacophore Elucidation

Pharmacophore modeling is a computational method used to identify the essential three-dimensional arrangement of functional groups (the pharmacophore) in a molecule that are responsible for its biological activity. For guanidine-containing compounds, the guanidinium group itself is a key pharmacophoric feature due to its ability to form strong ionic interactions and hydrogen bonds. researchgate.netnih.gov

A pharmacophore model for a series of phenylaminopyrimidine-based derivatives, which act as BCR-ABL tyrosine kinase inhibitors, was developed and included a hydrophobic group, two hydrogen bond donors, and four aromatic rings. nih.gov This highlights the importance of both the heterocyclic core and the nature of the substituents in defining the pharmacophoric features.

For guanidine-containing polyhydroxyl macrolides, a ten-feature pharmacophore model was constructed which included hydrogen bond acceptors and donors, as well as hydrophobic regions. researchgate.net This complexity underscores the multifaceted nature of the interactions between such molecules and their biological targets. The guanidine moiety is often considered a promising pharmacophore in drug design due to its unique physicochemical properties, including its basicity, which can influence interactions with target cells. nih.gov

Advanced Analytical Techniques for the Characterization of 4 Chlorophenylguanidine Carbonate and Its Derivatives

Spectroscopic Characterization Methods

Spectroscopic methods are fundamental in elucidating the molecular structure of 4-Chlorophenylguanidine carbonate by examining the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. For this compound, ¹H NMR and ¹³C NMR are particularly informative.

¹H NMR Spectroscopy: In a typical ¹H NMR spectrum of the 4-chlorophenylguanidine cation, the protons on the aromatic ring exhibit characteristic signals. Due to the chlorine atom at the para-position, the aromatic protons typically appear as two distinct doublets. The protons ortho to the chlorine (and meta to the guanidino group) and the protons meta to the chlorine (and ortho to the guanidino group) will have slightly different chemical environments, leading to this splitting pattern. The protons of the guanidinium (B1211019) group (-NH2 and =NH) are often observed as broad singlets due to rapid proton exchange and quadrupole broadening, with their chemical shifts being sensitive to the solvent and concentration.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The guanidinium carbon (C=N) typically appears as a singlet in the range of 155-165 ppm. The aromatic carbons show distinct signals, with the carbon atom bonded to the chlorine atom (C-Cl) and the carbon atom bonded to the guanidino group (C-N) having characteristic chemical shifts. The other aromatic carbons also provide signals that help confirm the substitution pattern of the benzene (B151609) ring. chemicalbook.com For guanidinium carbonate itself, the carbonate carbon (CO₃²⁻) also gives a characteristic signal. chemicalbook.com

A complete assignment of ¹H and ¹³C NMR data can be achieved using two-dimensional NMR techniques such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), which correlate proton and carbon signals. mdpi.com

Interactive Data Table: Representative NMR Data for Guanidinium-Related Structures

| Nucleus | Functional Group | Typical Chemical Shift (ppm) | Notes |

| ¹H | Aromatic C-H | 7.0 - 8.0 | Splitting patterns depend on substitution. |

| ¹H | Guanidinium N-H | Variable (often broad) | Shift and appearance are solvent-dependent. |

| ¹³C | Guanidinium C=N | 155 - 165 | |

| ¹³C | Aromatic C-Cl | 125 - 135 | |

| ¹³C | Aromatic C-N | 140 - 150 | |

| ¹³C | Aromatic C-H | 115 - 130 | |

| ¹³C | Carbonate CO₃²⁻ | ~160-170 | For the carbonate salt form. chemicalbook.com |

Note: The exact chemical shifts for this compound may vary depending on the solvent, concentration, and temperature.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the vibrations of bonds within a molecule, providing a "fingerprint" of the functional groups present. lumenlearning.com Key absorptions in the IR spectrum of this compound confirm its structural features.

The spectrum typically shows strong N-H stretching vibrations in the region of 3100-3500 cm⁻¹. vscht.cz The C=N stretching of the guanidinium group gives a strong absorption band around 1650-1680 cm⁻¹. Aromatic C-C stretching vibrations are observed in the 1400-1600 cm⁻¹ region. vscht.cz The C-Cl stretching vibration usually appears in the fingerprint region, below 800 cm⁻¹. For the carbonate salt, a very strong and broad absorption band corresponding to the carbonate anion (CO₃²⁻) is expected around 1400-1450 cm⁻¹. spectroscopyonline.com

Interactive Data Table: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group |

| 3100-3500 | N-H Stretch | Guanidinium |

| ~3050 | Aromatic C-H Stretch | Phenyl group |

| 1650-1680 | C=N Stretch | Guanidinium |

| 1400-1600 | C=C Stretch | Aromatic Ring |

| 1400-1450 | C-O Stretch | Carbonate |

| Below 850 | C-Cl Stretch | Chlorophenyl |

This table provides general ranges. The precise peak positions and intensities can be influenced by the solid-state packing and intermolecular interactions. chemicalbook.comspectrabase.com

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula. For 4-Chlorophenylguanidine, the calculated exact mass is 169.0406750 Da. nih.gov HRMS analysis would confirm this mass with high precision, distinguishing it from other compounds with the same nominal mass. The isotopic pattern of the chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would also be clearly visible in the mass spectrum, providing further confirmation of the presence of chlorine in the molecule.

X-ray Crystallography for Definitive Structural Elucidation

X-ray crystallography is the gold standard for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique provides unambiguous proof of the molecular structure, including bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding.

Interactive Data Table: Expected Crystallographic Parameters for a Guanidinium Salt

| Parameter | Description | Expected Information for this compound |

| Crystal System | The symmetry of the unit cell. | e.g., Monoclinic, Triclinic mdpi.comnih.gov |

| Space Group | The set of symmetry operations. | e.g., P2₁/c, C2/c nih.gov |

| Unit Cell Dimensions | The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ). mdpi.com | Provides the size and shape of the repeating unit. |

| Bond Lengths & Angles | Precise distances and angles between atoms. | Confirms the geometry of the guanidinium and chlorophenyl groups. |

| Hydrogen Bonding | Intermolecular interactions involving hydrogen. | Details the network between the cation and carbonate anion. |

Chromatographic Separation and Purity Assessment

Chromatographic techniques are essential for separating this compound from impurities and for assessing its purity.

Gas-Liquid Chromatography (GLC)

Gas-Liquid Chromatography (GLC), a form of gas chromatography (GC), is a technique used to separate and analyze volatile compounds. wikipedia.org Guanidino compounds are generally non-volatile due to their high polarity and the presence of strong hydrogen bonding. Therefore, direct analysis by GLC is often challenging. oup.com

To make them suitable for GC analysis, guanidino compounds typically require derivatization to increase their volatility. oup.comnih.gov Common derivatization reagents include glyoxal (B1671930) and ethyl chloroformate, which react with the guanidino group to form more volatile derivatives. nih.govresearchgate.netresearchgate.net The separation is then carried out on a capillary column, such as an HP-5, which is a non-polar column. nih.govresearchgate.netresearchgate.net A flame ionization detector (FID) is commonly used for detection. nih.govresearchgate.netresearchgate.net

The purity of a this compound sample can be assessed by derivatizing the sample and analyzing it by GLC. The presence of any impurities would be indicated by additional peaks in the chromatogram. The retention time of the derivatized 4-Chlorophenylguanidine would be characteristic of the compound under the specific chromatographic conditions used. While GLC is a powerful tool, it is important to note that the derivatization step can sometimes introduce its own set of impurities or may not proceed to completion, which needs to be considered when interpreting the results. oup.com

Interactive Data Table: Typical GLC Parameters for Analysis of Derivatized Guanidino Compounds

| Parameter | Typical Value/Condition | Reference |

| Column | HP-5 (e.g., 30 m x 0.32 mm i.d.) | nih.govresearchgate.netresearchgate.net |

| Derivatization Reagent | Glyoxal and ethyl chloroformate | nih.govresearchgate.net |

| Initial Oven Temperature | 90 °C | nih.govresearchgate.netresearchgate.net |

| Temperature Program | Ramp up to 260 °C | nih.gov |

| Carrier Gas | Nitrogen or Helium | nih.govresearchgate.net |

| Detector | Flame Ionization Detector (FID) | nih.govresearchgate.netresearchgate.net |

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a fundamental analytical technique used to separate non-volatile mixtures. youtube.com The process involves a stationary phase, which is a thin layer of an adsorbent material like silica (B1680970) gel or cellulose (B213188) coated onto a flat carrier such as a glass plate, and a mobile phase, which is a solvent or solvent mixture. youtube.comkhanacademy.org Separation is achieved based on the differential partitioning of the sample components between the stationary and mobile phases; compounds with higher affinity for the stationary phase move more slowly, while those with a greater affinity for the mobile phase travel further up the plate. khanacademy.org

For the analysis of guanidine (B92328) compounds, including 4-Chlorophenylguanidine, both silica gel and cellulose have been effectively used as the stationary phase. nih.gov The choice of mobile phase is critical for achieving optimal separation. Research on various guanidino compounds has identified several effective solvent systems. nih.gov For instance, one-dimensional TLC on cellulose layers has proven effective for less complex mixtures of guanidino compounds using a mobile phase of chloroform-methanol-ammonia. nih.gov For more complex mixtures, two-dimensional TLC on cellulose layers provides superior resolution. nih.gov

After developing the plate, the separated spots must be visualized. Since guanidine derivatives may not be colored, visualization can be achieved by exposing the plate to UV light, under which compounds with a chromophore (like the 4-chlorophenyl group) may appear as dark spots. For compounds that are not UV-active or for enhanced sensitivity, chemical spray reagents are employed. Ninhydrin is a common reagent that reacts with the primary amine groups in guanidine to produce colored spots, typically pink or purple, upon heating. epfl.chresearchgate.netnih.gov Another general-purpose visualization agent is potassium permanganate (B83412) solution, which reacts with oxidizable compounds to leave a yellowish spot on a purple background. illinois.edu

The migration of a compound is quantified by its Retention Factor (Rf) value, calculated as the ratio of the distance traveled by the compound to the distance traveled by the solvent front. This value is characteristic for a specific compound in a given TLC system and can be used for identification purposes.

Table 1: Exemplary TLC Systems for Guanidine Compound Analysis

| Stationary Phase | Mobile Phase (Solvent System) | Technique | Source(s) |

| Cellulose | Chloroform-Methanol-Ammonia (170 g/kg) (40:20:20 by volume) | One-Dimensional TLC | nih.gov |

| Cellulose | Dimension 1: iso-Propanol-Acetic Acid-Water (60:45:15 by volume) | Two-Dimensional TLC | nih.gov |

| Cellulose | Dimension 2: iso-Propanol-Dimethylformamide-Water (40:20:20 by volume) | Two-Dimensional TLC | nih.gov |

Structural Analogs and Derivatives Derived from 4 Chlorophenylguanidine Carbonate Chemistry

Benzodithiazinedioxide-Guanidine Scaffolds (e.g., NSC-666719 Analogs)

A notable strategy in drug discovery involves the molecular editing of existing bioactive compounds to develop new scaffolds with enhanced activity. sigmaaldrich.com One such example is the development of benzodithiazinedioxide-guanidine derivatives from the bioactive agent NSC-666719. sigmaaldrich.com This compound was initially identified as a potential inhibitor of DNA polymerase β (Polβ), a key enzyme in the DNA base excision repair (BER) pathway, making it an attractive target for cancer therapy. sigmaaldrich.comchemsrc.com

The synthesis of these analogs involves a "scaffold hopping" strategy, where the original 1,2,4-triazole (B32235) benzenesulfonamide (B165840) structure of NSC-666719 is transformed into a novel benzodithiazinedioxide-guanidine motif. chemsrc.com This new scaffold is recognized for its anticancer efficacy. chemsrc.com The general synthesis involves deprotonating aryl/heteroaryl-guanidine hydrochlorides with sodium carbonate and reacting them in situ with a benzodithiazinedioxide-SMe intermediate. chemsrc.com Specifically, (Z)-2-(6-Chloro-7-methyl-1,1-dioxidobenzo[e] sigmaaldrich.comchemsrc.comnih.govdithiazin-3-yl)-1-(4-chlorophenyl)guanidine was synthesized using this method, demonstrating the direct use of a 4-chlorophenylguanidine precursor. chemsrc.com

Research findings indicate that many of these synthesized analogs exhibit significant antiproliferative activity. chemsrc.com When tested against human breast adenocarcinoma cells (MCF-7) and highly metastatic breast adenocarcinoma cells (MDA-MB-231), several benzodithiazinedioxide-guanidine compounds showed greater cytotoxicity than the parent NSC-666719 compound. chemsrc.com This highlights the success of the molecular editing strategy in generating new molecular motifs with potential for development as anticancer therapeutics. sigmaaldrich.com

Table 1: Research Findings on Selected Benzodithiazinedioxide-Guanidine Analogs

| Compound ID | R-Group (Substitution on Guanidine) | Antiproliferative Activity (IC₅₀ in µM) on MCF-7 Cells chemsrc.com |

| 10c | 4-Chlorophenyl | 10.4 ± 1.1 |

| 10e | 1-Naphthyl | 1.8 ± 0.3 |

| 10q | 7-Chloro-4-quinoline | 2.1 ± 0.4 |

| 11a (NSC-666719) | 2-Naphthyl (Parent Compound) | 12.8 ± 1.3 |

Pyrimidine (B1678525) and Related N-Heterocyclic Guanidine (B92328) Derivatives

The guanidine group is a valuable building block in the synthesis of nitrogen-containing heterocycles like pyrimidines. The ability of the guanidine moiety to act as a binucleophile allows for its condensation with various carbonyl compounds to form the pyrimidine ring, a privileged scaffold in medicinal chemistry. sigmaaldrich.com

Cyano-substituted pyrimidines are a class of compounds investigated for various biological activities, including their potential as anticancer agents. guidechem.com The cyano group can act as a bioisostere for other functional groups and participate in hydrogen bonding, influencing the molecule's interaction with biological targets. guidechem.com

The synthesis of these derivatives often involves the condensation of a guanidine or thiourea (B124793) with a suitable precursor containing a cyano group, such as ethyl cyanoacetate, along with an aldehyde. guidechem.com For instance, a series of novel 5-cyano-6-phenyl-2,4-disubstituted pyrimidine derivatives were designed and synthesized to find new antitumor drugs. guidechem.com These compounds were evaluated for their antiproliferative activity against several human cancer cell lines, including MGC-803 (gastric cancer), PC-3 (prostate cancer), and A549 (lung cancer). guidechem.com The results showed that some of these novel compounds possessed good anti-tumor proliferation activity. guidechem.com

Table 2: Examples of Cyano-Substituted Pyrimidine Derivatives and Research Findings

| Compound Class | Synthesis Approach | Research Focus guidechem.com |

| 5-Cyano-6-phenyl-2,4-disubstituted pyrimidines | Reaction of thiourea, benzaldehyde, and ethyl cyanoacetate, followed by further substitutions. | Evaluation of antiproliferative activity against human cancer cell lines (MGC-803, PC-3, A549, H1975). |

| 2-amino-4, 6-substituted diphenylpyridine-3-carbonitrile | Condensation of substituted benzylidene acetophenone (B1666503) with malononitrile (B47326) and ammonium (B1175870) acetate. | Evaluation for anti-inflammatory and antimicrobial activities. |

Anilino-pyrimidine analogs are another important class of derivatives, widely studied as kinase inhibitors. The synthesis of these compounds can be achieved through various routes, often involving the sequential nucleophilic substitution of di- or tri-chlorinated pyrimidines with different amines. This modular approach allows for the creation of large libraries of compounds with diverse substitutions.

For example, a series of 2-(4-(phenylsulfonyl)piperazine-1-yl)pyrimidine analogues were synthesized and identified as novel inhibitors of the Chikungunya virus (CHIKV). The synthesis started from a substituted pyrimidine which was reacted with Boc-protected piperazine, followed by deprotection and reaction with a benzenesulfonyl chloride. This highlights how pyrimidine cores can be functionalized to target specific biological pathways.

Table 3: Research on Anilino-Pyrimidine Analogs

| Compound Class | Synthesis Method | Biological Target/Application |

| 2-(Anilino)pyrimidine-4-carboxamides | Multi-step synthesis involving a pyrimidine-based hinge-binding heterocycle. | Glycogen synthase kinase-3 (GSK-3) inhibitors for potential Alzheimer's disease therapy. |

| 2-(4-(Phenylsulfonyl)piperazine-1-yl)pyrimidine Analogues | Four-step synthesis starting from a substituted pyrimidine and piperazine. | Potent and selective inhibitors of the Chikungunya virus. |

Other Halogenated Phenylguanidine Carbonates

Varying the halogen substituent on the phenyl ring of phenylguanidine carbonate produces analogs with different physicochemical properties. 3,4-Dichlorophenylguanidine carbonate and 4-fluorophenylguanidine carbonate are two such examples. These variations can influence factors like lipophilicity, electronic effects, and metabolic stability, which are critical in the design of bioactive molecules. While detailed research findings on their specific applications are limited in the public domain, they are available as chemical reagents for discovery research.

Table 4: Comparison of Halogenated Phenylguanidine Carbonates

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 1-(3,4-Dichlorophenyl)guanidine Carbonate | 112677-24-4 | C₁₅H₁₆Cl₄N₆O₃ | 482.14 |

| 1-(4-Fluorophenyl)guanidine Carbonate | 112677-19-7 | C₁₅H₁₈F₂N₆O₃ | 368.34 sigmaaldrich.com |

Related Phenylguanidine Salts

The properties and applications of phenylguanidines can be modified by forming different salts. The hydrochloride and mononitrate salts of 4-chlorophenylguanidine are common examples that have been studied for their distinct biological activities.

4-Chlorophenylguanidine hydrochloride is known as a potent inhibitor of urokinase, a serine protease involved in processes like fibrinolysis and cell migration. It also functions as a positive allosteric modulator at the acid-sensing ion channel 3 (ASIC3), where it increases the channel's sensitivity to pH changes.

The mononitrate salt is another stable form of the compound, available for use in chemical synthesis and research. chemsrc.com

Table 5: Properties of 4-Chlorophenylguanidine Salts

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Research Findings |

| 4-Chlorophenylguanidine Hydrochloride | 14279-91-5 | C₇H₈ClN₃·HCl | 206.07 | Potent inhibitor of urokinase; positive allosteric modulator of ASIC3. |

| 4-Chlorophenylguanidine Mononitrate | 38647-83-5 | C₇H₈ClN₃·HNO₃ | 232.62 | Used as a chemical precursor. chemsrc.com |

N-Hydroxyguanidine Derivatives

N-Hydroxyguanidines are a class of guanidine derivatives characterized by the presence of a hydroxyl group on one of the nitrogen atoms. This functional group can significantly alter the compound's electronic properties, hydrogen bonding capacity, and potential to act as a metal chelator or nitric oxide donor.

N-(Chlorophenyl)-N'-hydroxyguanidine is a representative compound from this class. Its structure has been characterized, and it is available as a chemical for proteomics and other biochemical research. The introduction of the hydroxy group provides a point for further chemical modification and can impart unique biological activities compared to its parent guanidine.

Table 6: Properties of N-(Chlorophenyl)-N'-hydroxyguanidine

| Compound Name | CAS Number | IUPAC Name | Molecular Formula | Molecular Weight ( g/mol ) |

| N-(Chlorophenyl)-N'-hydroxyguanidine | Not specified, but related to CID 181426 | 2-(4-chlorophenyl)-1-hydroxyguanidine | C₇H₈ClN₃O | 185.61 |

Biguanide (B1667054) Derivatives

Biguanides are a class of compounds characterized by the presence of two guanidine groups. The synthesis of biguanide derivatives from 4-chlorophenylguanidine carbonate often involves reactions that link two 4-chlorophenylguanidine units or attach other chemical moieties to the biguanide core.

1-(4-Chlorophenyl)biguanide

1-(4-Chlorophenyl)biguanide is a significant derivative of 4-chlorophenylguanidine. lgcstandards.comnih.gov It is recognized as a metabolite of the antimalarial drug proguanil. nih.gov The synthesis of this compound can be achieved through the reaction of 4-chloroaniline (B138754) with dicyandiamide (B1669379) in a suitable solvent like toluene, followed by treatment with hydrochloric acid. chemicalbook.com Another synthetic approach involves the reaction of 4-chloroaniline with cyanoguanidine under acidic conditions.

Table 1: Chemical and Physical Properties of 1-(4-Chlorophenyl)biguanide

| Property | Value |

| Molecular Formula | C₈H₁₀ClN₅ |

| Molecular Weight | 211.65 g/mol |

| CAS Number | 5304-59-6 |

| IUPAC Name | 2-(4-chlorophenyl)-1-(diaminomethylidene)guanidine |

Note: Data sourced from PubChem and other chemical databases. nih.govchemicalbook.com

Chlorhexidine is a prominent bisbiguanide antiseptic that is structurally derived from 4-chlorophenylguanidine. chemicalbook.comnih.gov Its structure consists of two 4-chlorophenylguanide units connected by a hexamethylene bridge. nih.gov The synthesis of chlorhexidine typically involves the reaction of hexamethylenebis(dicyandiamide) with 4-chloroaniline hydrochloride. chemicalbook.com Another patented method describes the reaction of hexamethylene-dicyano guanidine with p-Chlorobenzoic acid amide hydrochloride in a solvent like ethylene (B1197577) glycol ether. google.com Chlorhexidine is widely used as its salts, such as the digluconate, acetate, and hydrochloride, in various disinfectant and antiseptic products. chemicalbook.comsinocurechem.com

The antimicrobial action of chlorhexidine stems from its cationic nature, which allows it to disrupt the cell membranes of microorganisms. sinocurechem.comchemicalbook.com This interaction leads to the leakage of intracellular components and ultimately cell death. chemicalbook.com Its effectiveness is optimal within a pH range of 5.5 to 7.0. nih.gov

Table 2: Chemical and Physical Properties of Chlorhexidine

| Property | Value |

| Molecular Formula | C₂₂H₃₀Cl₂N₁₀ |

| Molecular Weight | 505.45 g/mol |

| CAS Number | 55-56-1 |

| Melting Point | 134 °C |

| IUPAC Name | 1,1'-hexane-1,6-diylbis[5-(4-chlorophenyl)biguanide] |

Note: Data sourced from PubChem and ChemicalBook. chemicalbook.comnih.gov

1,3-Bis-(4-chlorophenyl)guanidine

1,3-Bis-(4-chlorophenyl)guanidine is another derivative that features two 4-chlorophenyl groups attached to a central guanidine core. bldpharm.com This symmetrical structure distinguishes it from 1-(4-chlorophenyl)biguanide.

Table 3: Chemical and Physical Properties of 1,3-Bis-(4-chlorophenyl)guanidine

| Property | Value |

| Molecular Formula | C₁₃H₁₁Cl₂N₃ |

| Molecular Weight | 280.15 g/mol |

| CAS Number | 89869-39-6 |

| IUPAC Name | 1,3-bis(4-chlorophenyl)guanidine |

Note: Data sourced from BLD Pharm. bldpharm.com

Future Research Directions and Translational Perspectives

Rational Design of Next-Generation Guanidine-Based Therapeutic Agents

The rational design of new drugs based on the guanidine (B92328) core is a highly active area of research, aiming to create compounds with enhanced efficacy and better safety profiles. mdpi.com This involves a modular approach where different parts of the molecule can be systematically modified to fine-tune its properties. mdpi.comnih.gov

A primary challenge in drug discovery is optimizing a compound's biological activity while ensuring it has favorable Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. For guanidine derivatives, research focuses on several key strategies:

Structural Modifications: The biological activity of guanidine compounds can be profoundly influenced by seemingly simple structural changes. For instance, in the development of anticancer agents, the nature and size of substituents on the phenyl ring of diaryl guanidinium (B1211019) derivatives were found to be critical for cytotoxicity. mdpi.com Similarly, modifying the linker between functional groups, such as replacing a flexible alkyl chain with a more rigid cyclic structure, can dramatically shift a compound's target profile, turning a histamine (B1213489) H3 receptor antagonist into a potent muscarinic receptor antagonist. acs.orgnih.gov

Physicochemical Tuning: A key strategy involves adjusting the ratio of hydrophobic to hydrophilic (guanidine) parts of a molecule. In the development of new antibacterial agents, copolymers of poly(hexamethylene guanidine) (PHMG) were synthesized with varying ratios of hydrocarbon (hydrophobic) to guanidine units. This allowed for the identification of an optimal composition that maximized antibacterial activity while maintaining excellent biocompatibility with mammalian cells. nih.gov

Prodrug Strategies: To overcome challenges like poor oral bioavailability, which can be limited by the high polarity of the guanidine group, researchers are developing innovative prodrug strategies. One such approach uses guanidine cyclic diimides (GCDIs), which are synthesized by reacting the guanidine with a cyclic anhydride. This masks the positive charge of the guanidine, enhancing lipophilicity for better intestinal absorption. The GCDI structure is designed to be reversibly degradable, releasing the active guanidine drug within the body. acs.org

In Silico ADMET Prediction: Computational tools are becoming indispensable for the early prediction of ADMET properties. mdpi.com By calculating properties like solubility, absorption characteristics, and potential toxicity before synthesis, researchers can prioritize compounds with a higher likelihood of success, saving time and resources. nih.gov Studies have shown that for series of guanidine-based anticancer candidates, a correlation can be found between experimentally observed cytotoxicity and computationally predicted lipophilicity, aiding in the rational design of future analogs. mdpi.com

Table 1: Strategies for ADMET Optimization of Guanidine Derivatives

| Strategy | Description | Example Application | Reference |

|---|---|---|---|

| Structural Modification | Altering substituents or linkers to enhance activity and selectivity. | Replacing a flexible chain with a cyclohexylene group shifted activity from histamine to muscarinic receptors. | acs.orgnih.gov |

| Physicochemical Tuning | Adjusting the hydrophobic/hydrophilic balance to optimize efficacy and biocompatibility. | Varying the guanidine/alkane ratio in PGB copolymers to find the optimal balance for antibacterial activity and low toxicity. | nih.gov |

| Prodrug Development | Masking the polar guanidine group to improve oral bioavailability. | Using Guanidine Cyclic Diimides (GCDIs) to reversibly mask the guanidine charge, improving intestinal absorption of an anti-influenza agent. | acs.org |

| In Silico Prediction | Using computational models to forecast ADMET properties early in the design phase. | Acylguanidine 7a was identified as a potential Alzheimer's drug lead after in silico screening showed good absorption, solubility, and minimal toxicity. | nih.gov |

While guanidine derivatives are known to interact with established targets, ongoing research continues to uncover new biological pathways and molecular targets, expanding their therapeutic potential.

Receptor Antagonism/Agonism: Serendipitous discoveries during lead optimization campaigns have revealed unexpected activities. For example, a search for more potent histamine H₃ receptor antagonists led to the discovery of a new class of potent antagonists for the human muscarinic M₂ and M₄ receptors (hM₂R and hM₄R). acs.orgnih.gov This finding opens up avenues for developing these compounds for treating conditions like Alzheimer's disease, schizophrenia, or pain. acs.org

Kinase Inhibition: The guanidinium group is a valuable pharmacophore for designing kinase inhibitors, a major class of anticancer drugs. Molecular docking studies have been used to design diaryl guanidinium derivatives as potential inhibitors of kinases like BRAF, which are implicated in melanoma. mdpi.com

DNA Minor Groove Binding: Dicationic guanidinium compounds, featuring two guanidine groups, have been designed to bind to the minor groove of DNA. This interaction can interfere with DNA replication and transcription, leading to an antiproliferative effect. Novel pyridazinone-based bis-guanidinium analogues have been synthesized and shown to possess moderate anticancer activity, although their precise mechanism may not be solely due to DNA binding. acs.org

RNA Riboswitches: A fascinating discovery has been the identification of guanidine-sensing riboswitches in bacteria. nih.gov These are structured RNA elements that can directly bind to guanidine, regulating the expression of genes involved in guanidine transport and detoxification. The discovery of a fourth, distinct class of these riboswitches (guanidine-IV) suggests that guanidine plays a more significant role in bacterial biology than previously understood and reveals new, potential antibacterial targets. nih.gov

Table 2: Novel Biological Targets for Guanidine-Based Compounds

| Target Class | Specific Target(s) | Potential Therapeutic Area | Reference |

|---|---|---|---|

| G-Protein Coupled Receptors | Muscarinic M2 & M4 Receptors (hM₂R, hM₄R) | Alzheimer's Disease, Schizophrenia, Pain | acs.orgnih.gov |

| Kinases | BRAF, VEGFR2 | Cancer | mdpi.com |

| Nucleic Acids | DNA Minor Groove | Cancer, Infectious Diseases | acs.org |

| Regulatory RNA | Guanidine-IV Riboswitch | Antibacterial Therapy | nih.gov |

Development of Advanced and Sustainable Synthetic Methodologies

The classical synthesis of guanidines often involves harsh conditions and toxic reagents. mdpi.com Modern chemistry is focused on developing more efficient, safer, and environmentally friendly methods.

Catalytic Guanylation: Transition-metal catalysis has emerged as a powerful tool for forming the C-N bonds necessary for guanidine synthesis. nih.gov Researchers have developed methods using catalysts like copper ferrite (B1171679) (CuFe₂) nanoparticles for the addition of anilines to carbodiimides under solvent-free conditions. researchgate.net More recently, commercially available and less toxic main-group metal catalysts, such as diethylzinc (B1219324) (ZnEt₂), have been used for the modular synthesis of phenyl-guanidines in very high yields, facilitating rapid library development for high-throughput screening. mdpi.comnih.gov

Green and One-Pot Syntheses: A significant goal is to reduce waste and improve efficiency through "green" chemistry principles. A one-pot method for synthesizing symmetrical guanidine compounds has been developed using an environmentally friendly and recyclable reagent, tetrabutylphosphonium (B1682233) tribromide (TBPTB). benthamdirect.comnih.gov Such methods are crucial for developing sustainable pharmaceuticals.

Microfluidic Technologies: Advanced manufacturing techniques like microfluidics are being applied to the synthesis of guanidine derivatives. Using microfluidic reactors allows for the synthesis of branched alkylene guanidines at lower temperatures and in significantly less time than traditional batch methods. This technology provides better control over the reaction, leading to high-purity products with low residual monomer content, which is critical for biomedical applications. nih.gov

Integration of Artificial Intelligence and Machine Learning in Guanidine Drug Discovery

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the identification and optimization of new drug candidates. nih.govjddtonline.info This is particularly relevant for exploring the vast chemical space of possible guanidine derivatives. nih.gov

Predictive Modeling: AI-driven models can rapidly predict the properties of virtual compounds before they are ever synthesized. jddtonline.info Deep learning models, such as those based on Graph Bert or Transformer architectures, can achieve state-of-the-art performance in predicting multiple ADMET properties simultaneously. rsc.org This allows chemists to focus their efforts on molecules that are predicted to be both active and safe.

De Novo Drug Design: Generative AI models can design entirely new molecules tailored to specific needs. These models can be trained on large datasets of known molecules and their activities to learn the underlying rules of medicinal chemistry. mdpi.com They can then generate novel guanidine structures that are optimized to bind to a specific biological target, such as a kinase or receptor, while also satisfying desired ADMET profiles. rsc.orgresearchgate.net

Target Identification: AI can analyze vast biological datasets to identify and validate new drug targets. nih.gov By integrating genomic, proteomic, and clinical data, ML algorithms can uncover novel connections between proteins and diseases, suggesting new targets for which guanidine-based inhibitors could be designed. nih.gov

Preclinical Development and Lead Optimization of Promising Guanidine Analogs

Once a promising guanidine analog ("hit") is identified, it enters a rigorous process of preclinical development and lead optimization to turn it into a viable drug candidate.

This process involves an iterative cycle of design, synthesis, and testing. For example, a series of phenyl-guanidines was synthesized and screened for anticancer activity, leading to the identification of a lead compound, ACB3. mdpi.comnih.gov This lead was then subjected to further biological assays which demonstrated that it induces cell death (apoptosis) and arrests the cell cycle in cancer cells. mdpi.comnih.gov

Simultaneously, in silico ADMET analysis and molecular docking studies are performed to understand how the compound interacts with its target and to predict its behavior in the body. mdpi.comnih.gov In another example, acylguanidine 7a was identified as a potential inhibitor of β-secretase for Alzheimer's disease through molecular docking, which showed it had a very low binding energy to the target enzyme. Subsequent in silico ADMET predictions revealed good absorption and solubility with minimal toxicity, marking it as a strong candidate for further development. nih.gov This multi-pronged approach, combining synthetic chemistry, biological testing, and computational analysis, is essential for optimizing the potency and drug-like properties of guanidine analogs and advancing them toward clinical trials.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.